MRS-1191

描述

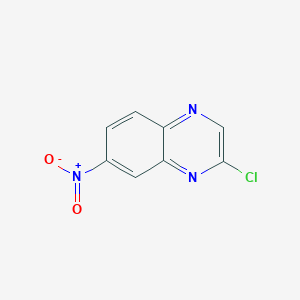

Structure

3D Structure

属性

IUPAC Name |

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327856 | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185222-90-6, 9000-21-9 | |

| Record name | MRS 1191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcelleran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

MRS-1191: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and highly selective competitive antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent impact on intracellular signaling cascades. Quantitative data from key experimental studies are summarized, and detailed methodologies for these assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core pharmacology of this compound.

Introduction

The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is involved in diverse cellular processes, including inflammation, cell proliferation, and cardioprotection. Its activation by the endogenous ligand adenosine initiates a cascade of intracellular events primarily through coupling to inhibitory G proteins (Gi/o). The development of selective antagonists for the A3AR, such as this compound, has been crucial for elucidating the physiological roles of this receptor and for its potential as a therapeutic target. This compound, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated high affinity and selectivity for the human A3AR, making it an invaluable tool for pharmacological research.

Core Mechanism of Action: Competitive Antagonism of the A3 Adenosine Receptor

This compound functions as a competitive antagonist at the A3AR. This means that it binds to the same site on the receptor as the endogenous agonist, adenosine, and other synthetic agonists, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating downstream signaling. This competitive nature has been demonstrated in saturation binding studies where this compound increases the apparent dissociation constant (Kd) of agonist radioligands without significantly affecting the maximum binding capacity (Bmax).[1]

Binding Affinity and Selectivity

The potency and selectivity of this compound have been characterized across various in vitro systems. The following table summarizes key quantitative data from radioligand binding and functional assays.

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| Ki | Human | HEK-293 cells (expressing hA3AR) | 31.4 nM | [2] |

| KB | Human | HEK-293 cells (adenylate cyclase assay) | 92 nM | [2] |

| IC50 | CHO cells | (Functional assay) | 120 nM | [2] |

| Ki | Rat | Brain tissue | 1.42 µM | [3] |

| Selectivity | Human | vs. A1/A2A receptors | ~1300-fold | [3] |

| Selectivity | Rat | vs. A1 receptor | 28-fold | [3] |

Impact on Intracellular Signaling Pathways

The primary consequence of A3AR activation by an agonist is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by blocking agonist binding, prevents this signaling cascade.

G-Protein Coupling and Adenylyl Cyclase Inhibition

The A3AR is coupled to inhibitory G proteins of the Gi/o family. Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP to cAMP. As a competitive antagonist, this compound prevents this G-protein activation, thereby maintaining basal levels of cAMP in the presence of an A3AR agonist.

Downstream Signaling: MAPK/ERK and Intracellular Calcium

Activation of the A3AR can also lead to the stimulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phospholipase C (PLC) pathway, which results in increased intracellular calcium levels.[4][5] As an antagonist, this compound is expected to block these agonist-induced effects. For instance, in experimental settings, pre-treatment with this compound would prevent an A3AR agonist from inducing the phosphorylation of ERK or causing a transient increase in cytosolic calcium.

Key Experimental Protocols

The characterization of this compound has relied on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of this compound for the A3AR.

-

Objective: To measure the competitive binding of this compound against a radiolabeled agonist.

-

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human A3AR.

-

Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

-

Glass fiber filters (e.g., Whatman GF/C).

-

-

Procedure:

-

Incubate cell membranes (50 µg protein) with various concentrations of this compound and a fixed concentration of [125I]AB-MECA (e.g., 0.5 nM) in the assay buffer.

-

For total binding, incubate membranes with the radioligand only. For non-specific binding, add a high concentration of a non-labeled agonist (e.g., 10 µM NECA).

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

-

Objective: To determine the functional antagonist potency (KB) of this compound.

-

Materials:

-

Cell membranes from HEK-293 cells expressing the human A3AR.

-

A3AR agonist (e.g., IB-MECA).

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, 1 mM ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and 2 U/mL adenosine deaminase.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

-

-

Procedure:

-

Pre-incubate cell membranes with various concentrations of this compound for 15 minutes at 30°C.

-

Add a fixed concentration of the A3AR agonist (e.g., 100 nM IB-MECA) and forskolin (e.g., 10 µM).

-

Incubate for 15 minutes at 30°C.

-

Terminate the reaction by boiling for 3 minutes.

-

Centrifuge to pellet the membranes and collect the supernatant.

-

Measure the cAMP concentration in the supernatant using a cAMP detection kit.

-

-

Data Analysis:

-

Construct a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.

-

Determine the dose-ratio from the rightward shift of the agonist dose-response curve.

-

Calculate the KB value using the Schild equation.

-

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the A3AR.

-

Objective: To assess the ability of this compound to block agonist-stimulated G-protein activation.

-

Materials:

-

Cell membranes from HEK-293 cells expressing the human A3AR.

-

A3AR agonist (e.g., IB-MECA).

-

This compound.

-

[35S]GTPγS.

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 2 U/mL adenosine deaminase.

-

-

Procedure:

-

Pre-incubate cell membranes with various concentrations of this compound for 15 minutes at 30°C.

-

Add a fixed concentration of the A3AR agonist.

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated [35S]GTPγS binding.

-

Determine the IC50 of this compound for the inhibition of agonist-stimulated binding.

-

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the A3 adenosine receptor. Its primary mechanism of action involves blocking the binding of agonists to the A3AR, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. Furthermore, it is expected to antagonize other A3AR-mediated signaling events, including the activation of the MAPK/ERK and PLC pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of the A3 adenosine receptor and the therapeutic potential of its antagonists.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intercellular communication controls agonist-induced calcium oscillations independently of gap junctions in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to MRS-1191: A Potent and Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound MRS-1191, a well-characterized antagonist of the A3 adenosine (B11128) receptor (A3AR). This document details its chemical properties, mechanism of action, and the experimental protocols used for its characterization, presenting quantitative data in a clear, tabular format. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction to this compound

This compound is a potent and selective antagonist of the A3 adenosine receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes. Due to its high affinity and selectivity, this compound serves as a valuable pharmacological tool for investigating the role of the A3AR in cellular signaling and disease models. Chemically, it belongs to the 1,4-dihydropyridine (B1200194) class of compounds.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | 3-Ethyl 5-benzyl 2-methyl-6-phenyl-4-phenylethynyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C₃₁H₂₇NO₄ |

| Molecular Weight | 477.55 g/mol |

| CAS Number | 185222-90-6 |

Mechanism of Action and Pharmacological Profile

This compound functions as a competitive antagonist at the human A3 adenosine receptor. This means it binds to the same site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, it blocks the effects of agonists, thereby inhibiting the downstream signaling cascade initiated by A3AR activation.

The A3AR primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including phospholipase C (PLC).

Quantitative Pharmacological Data for this compound:

| Parameter | Species/System | Value | Reference |

| Ki | Human A3AR | 31.4 nM | [1] |

| KB | Human A3AR | 92 nM | [1] |

| IC₅₀ | CHO cells expressing human A3AR | 120 nM | [1] |

Key Experimental Protocols

The characterization of this compound as a competitive A3AR antagonist involves several key in vitro assays. The detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR. It involves competing the unlabeled compound (this compound) with a radiolabeled ligand that has a known high affinity for the receptor. A commonly used radioligand for the A3AR is [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a fixed concentration of [¹²⁵I]AB-MECA (e.g., 0.5 nM), and varying concentrations of this compound.

-

The total assay volume is typically 100-200 µL in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4, with 2 units/mL adenosine deaminase).

-

To determine non-specific binding, a high concentration of a known A3AR agonist or antagonist (e.g., 10 µM IB-MECA) is used in a set of control wells.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Preparation and Treatment:

-

Use CHO cells expressing the human A3AR.

-

Pre-treat the cells with this compound at various concentrations for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a known A3AR agonist (e.g., 100 nM IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM) for a defined time (e.g., 10-15 minutes). Forskolin is used to elevate the basal level of cAMP, making the inhibitory effect of the A3AR agonist more readily measurable.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

The antagonist dissociation constant (KB) can be calculated using the Schild equation.

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor and is used to confirm the antagonistic activity of this compound. In the presence of an agonist, the receptor facilitates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. An antagonist will block this agonist-induced binding.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from CHO cells expressing the human A3AR as described in the radioligand binding assay protocol.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein per well), a fixed concentration of a selective A3AR agonist (e.g., 1 µM IB-MECA), and varying concentrations of this compound.

-

The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

-

Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to initiate the binding reaction.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

-

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

Caption: A3 Adenosine Receptor (A3AR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the pharmacological characterization of this compound.

References

MRS-1191: A Technical Guide to a Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and highly selective competitive antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers and drug development professionals working with this important pharmacological tool.

Chemical Properties and Structure

This compound belongs to the 1,4-dihydropyridine (B1200194) class of compounds. Its chemical name is 3-Ethyl 5-benzyl 2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate.

| Property | Value |

| CAS Number | 185222-90-6 |

| Molecular Formula | C₃₁H₂₇NO₄ |

| Molecular Weight | 477.55 g/mol |

Mechanism of Action

This compound functions as a competitive antagonist at the A3 adenosine receptor.[1][2] This means that it binds to the same site as the endogenous agonist, adenosine, and other A3AR agonists, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating downstream signaling cascades. The A3AR is primarily coupled to inhibitory G proteins (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] The receptor can also couple to Gq proteins, stimulating phospholipase C (PLC) and subsequent downstream signaling.[6]

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound, demonstrating its potency and selectivity for the human A3 adenosine receptor.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Species | Cell Line | Radioligand | Kᵢ (nM) | Reference |

| A3 | Human | HEK-293 | [¹²⁵I]AB-MECA | 31.4 | [1][7][8] |

| A3 | Rat | CHO | [¹²⁵I]AB-MECA | 1420 | [2] |

| A1 | Rat | - | - | >10,000 | [2] |

| A2A | Rat | - | - | >10,000 | [2] |

Table 2: Functional Activity of this compound

| Assay | Species | Cell Line | Agonist | Kₑ (nM) | IC₅₀ (nM) | Reference |

| Adenylyl Cyclase Inhibition | Human | CHO | IB-MECA | 92 | 120 (in the presence of 10.1 nM IB-MECA) | [1][7][8] |

| [³⁵S]GTPγS Binding | Human | HEK-293 | Cl-IB-MECA | - | - | [2] |

Signaling Pathways

Activation of the A3 adenosine receptor by an agonist initiates a cascade of intracellular events. This compound, by blocking this initial step, inhibits these downstream signaling pathways.

Caption: A3 Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for the A3 adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.26).

-

Adenosine deaminase (ADA).

-

[¹²⁵I]AB-MECA (radioligand).

-

This compound.

-

Non-specific binding control (e.g., 10 µM NECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the A3AR.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Binding Reaction:

-

To each assay tube, add assay buffer, adenosine deaminase (to remove endogenous adenosine), and the desired concentration of this compound or vehicle.

-

Add a constant concentration of [¹²⁵I]AB-MECA (approximately at its Kₑ value).

-

For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM NECA).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kᵢ value of this compound using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assay.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to assess the functional antagonism of this compound on A3AR-mediated inhibition of adenylyl cyclase.

Materials:

-

CHO cells stably expressing the human A3 adenosine receptor.

-

Assay buffer (e.g., 75 mM Tris, 200 mM NaCl, 1.25 mM MgCl₂, pH 8.12).[9]

-

Adenosine deaminase (ADA).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

IB-MECA (A3AR agonist).

-

This compound.

-

ATP.

-

cAMP assay kit (e.g., ELISA or radiometric-based).

Procedure:

-

Cell Preparation:

-

Culture CHO cells expressing the A3AR.

-

Prepare cell membranes as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Reaction:

-

Pre-incubate the cell membranes with adenosine deaminase.

-

Add this compound or vehicle to the assay tubes.

-

Add a fixed concentration of IB-MECA to stimulate the A3AR.

-

Add forskolin to stimulate adenylyl cyclase activity.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

cAMP Measurement:

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Measure the amount of cAMP produced using a commercially available cAMP assay kit.

-

-

Data Analysis:

-

Generate a concentration-response curve for IB-MECA in the presence and absence of this compound.

-

Determine the IC₅₀ value for IB-MECA in both conditions.

-

Calculate the Kₑ of this compound using the Schild equation.

-

Caption: Workflow for Adenylyl Cyclase Inhibition Assay.

Applications in Research

This compound has been utilized as a pharmacological tool to investigate the role of the A3 adenosine receptor in various physiological and pathological conditions. Its high selectivity makes it particularly useful for delineating the specific contributions of the A3AR in complex biological systems. Research applications include the study of:

-

Inflammation: Investigating the role of A3AR in inflammatory processes, such as in asthma and rheumatoid arthritis.

-

Cardioprotection: Elucidating the involvement of A3AR in ischemic preconditioning and protection against myocardial injury.

-

Neurobiology: Exploring the function of A3AR in the central nervous system, including its potential role in neuroprotection and neurodegeneration.

-

Cancer: Studying the paradoxical role of A3AR in promoting or inhibiting tumor growth in different cancer types.[4]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the A3 adenosine receptor. Its utility in elucidating the physiological and pathophysiological roles of this receptor is well-established. This guide provides essential technical information and standardized protocols to facilitate its effective use in research and drug discovery. As with any pharmacological agent, careful consideration of species differences in affinity and appropriate experimental design are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

MRS-1191: An In-depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cardioprotection, and glaucoma. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action through signaling pathway diagrams.

Core Biological Activity: Adenosine A3 Receptor Antagonism

This compound is a non-xanthine derivative characterized as a competitive antagonist of the A3AR. Its primary mechanism of action involves binding to the A3AR and blocking the effects of the endogenous agonist, adenosine. This antagonism has been demonstrated in various in vitro functional assays, including the inhibition of adenylyl cyclase and the stimulation of [³⁵S]guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) binding.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the biological activity of this compound at the human adenosine A3 receptor.

Table 1: Binding Affinity of this compound at the Human Adenosine A3 Receptor

| Parameter | Value (nM) | Cell Line | Radioligand | Reference |

| Kᵢ | 31.4 | HEK-293 | [¹²⁵I]AB-MECA | [1] |

Table 2: Functional Antagonism of this compound at the Human Adenosine A3 Receptor

| Parameter | Value (nM) | Assay | Cell Line | Agonist | Reference |

| K₋B | 92 | Inhibition of Adenylyl Cyclase | HEK-293 | IB-MECA | [1][2] |

| IC₅₀ | 120 | Inhibition of Adenylyl Cyclase | CHO | IB-MECA | [2] |

| IC₅₀ | ~10 | Antagonism of Cardioprotection | Chick Ventricular Myocytes | Cl-IB-MECA | [3] |

Selectivity Profile

This compound exhibits high selectivity for the human A3AR over other adenosine receptor subtypes. Notably, it is significantly less potent at the human A1 adenosine receptor, as demonstrated in functional assays measuring the inhibition of adenylyl cyclase.[1][2]

Table 3: Species-Specific Activity of this compound

| Species | Receptor | Kᵢ (µM) | Selectivity (vs. A1) | Reference |

| Human | A3 | 0.0314 | 1300-fold vs. rat A1 | [1] |

| Rat | A3 | 1.42 | 28-fold vs. rat A1 | [3] |

Signaling Pathways

The adenosine A3 receptor is primarily coupled to the inhibitory G protein, Gᵢ. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the α subunit of the G protein, leading to the dissociation of the Gαᵢ and Gβγ subunits. This compound, as an antagonist, blocks this initial step.

Primary Signaling Cascade: Inhibition of Adenylyl Cyclase

The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4] This reduction in cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA).

Downstream Signaling Pathways

Beyond the canonical Gαi-cAMP pathway, A3AR activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The Gβγ subunit released upon G protein activation can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways can influence cellular processes such as proliferation, differentiation, and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the A3AR.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human A3AR are cultured in appropriate media.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Assay Protocol:

-

Membrane homogenates are incubated with the radioligand [¹²⁵I]AB-MECA and various concentrations of this compound in a binding buffer.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled A3AR agonist (e.g., NECA).

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase activity.

-

Cell Culture:

-

HEK-293 or Chinese Hamster Ovary (CHO) cells expressing the human A3AR are used.

-

-

Assay Protocol:

-

Cell membranes are pre-incubated with various concentrations of this compound.

-

The A3AR agonist (e.g., IB-MECA) is then added to stimulate the inhibition of adenylyl cyclase.

-

Adenylyl cyclase is stimulated with forskolin.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay or other detection methods.

-

-

Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.

-

The K₋B (antagonist dissociation constant) or IC₅₀ (concentration of antagonist that produces 50% of its maximal effect) is determined.

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins following receptor stimulation and its inhibition by an antagonist.[5]

-

Membrane Preparation:

-

Membranes from cells expressing the A3AR are prepared as described for the radioligand binding assay.

-

-

Assay Protocol:

-

Membranes are incubated with various concentrations of this compound in the presence of GDP.

-

The A3AR agonist is added to stimulate G protein activation.

-

[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture.

-

Upon receptor activation, G proteins exchange GDP for [³⁵S]GTPγS.

-

The reaction is incubated at a specific temperature (e.g., 30°C) and then terminated by filtration.

-

The amount of [³⁵S]GTPγS bound to the G proteins retained on the filter is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined.

-

In Vivo and Preclinical Relevance

While specific in vivo studies on this compound are limited in the publicly available literature, the antagonism of the A3AR holds significant therapeutic potential. A3AR antagonists have been investigated in animal models for various conditions:

-

Glaucoma: A3AR antagonists have been shown to lower intraocular pressure in animal models of glaucoma.[2]

-

Cardioprotection: Antagonism of the A3AR has been implicated in mediating cardioprotective effects against ischemia.[6]

-

Inflammation and Asthma: The role of A3AR in inflammation is complex, and antagonists may have therapeutic applications in conditions like asthma.

Further in vivo studies are required to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A3 receptor. Its high potency and selectivity for the human A3AR make it a suitable candidate for further preclinical development in therapeutic areas where A3AR antagonism is considered beneficial. This technical guide provides a foundational understanding of its biological activity to support ongoing and future research endeavors.

References

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MRS-1191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MRS-1191, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for evaluating the binding, function, and signaling pathways associated with this compound.

Pharmacological Profile of this compound

This compound is a non-xanthine derivative that has been extensively characterized as a competitive antagonist of the A3 adenosine receptor. Its selectivity and potency make it a valuable tool for investigating the physiological and pathological roles of the A3AR.

Binding Affinity and Selectivity

The binding affinity of this compound has been determined through competitive radioligand binding assays, typically using the A3AR agonist radioligand [¹²⁵I]AB-MECA. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor. A lower Ki value indicates a higher binding affinity.

The selectivity of this compound is a critical aspect of its pharmacological profile. It exhibits significantly higher affinity for the human A3AR compared to other adenosine receptor subtypes (A1, A2A) and displays species-specific differences in affinity.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) |

| A3 | Human | 31.4 [1] |

| A3 | Rat | 1420[2] |

| A1 | Human | >10,000 |

| A1 | Rat | >10,000 |

| A2A | Human | >10,000 |

Note: Data compiled from multiple sources. Ki values can vary depending on the experimental conditions, such as the radioligand and cell system used.

Functional Antagonism

The functional antagonist activity of this compound has been demonstrated in various in vitro assays that measure the downstream signaling effects of A3AR activation. As a competitive antagonist, this compound shifts the concentration-response curve of an A3AR agonist to the right without affecting the maximum response. The potency of a competitive antagonist is often expressed as a KB value, derived from Schild analysis, or as an IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's effect.

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Cell System | Agonist Used | Potency Metric | Value (nM) |

| Inhibition of Adenylate Cyclase | CHO cells expressing human A3AR | IB-MECA | KB | 92[1][3] |

| Inhibition of Adenylate Cyclase | CHO cells | - | IC50 | 120[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the A3 adenosine receptor.

Materials:

-

Cell membranes prepared from cells expressing the A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Adenosine deaminase (ADA) to degrade endogenous adenosine.

-

Non-specific binding control: A high concentration of a non-labeled A3AR agonist (e.g., 10 µM IB-MECA).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from A3AR-expressing cells.

-

Pre-treat the membrane preparation with adenosine deaminase (e.g., 2 U/mL) for 30 minutes at 30°C.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound or vehicle control.

-

Radioligand ([¹²⁵I]AB-MECA) at a concentration near its Kd.

-

Cell membrane suspension.

-

-

For non-specific binding wells, add the non-labeled agonist instead of this compound.

-

Incubate the plate at 30°C for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

MRS-1191 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS-1191, a potent and selective antagonist of the A3 adenosine (B11128) receptor. The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding affinities, functional potencies, and the methodologies used for its characterization.

Core Data Presentation

The selectivity of this compound has been evaluated across various species and adenosine receptor subtypes. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| A3 | 31.4 | [1] |

| A1 | >10,000 | [cite: ] |

| A2A | >10,000 | [cite: ] |

| A2B | Not reported |

Table 2: Comparative Binding Affinities (Ki) of this compound Across Species

| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) | Mouse Ki (nM) | Reference |

| A3 | 31.4 | 1420 | Inactive (>10,000) | [2] |

| A1 | >10,000 | Not reported | Not reported | [cite: ] |

| A2A | >10,000 | Not reported | Not reported | [cite: ] |

Note: A 2021 study re-evaluating this compound reported incomplete inhibition at mouse and rat A3 receptors, suggesting that its utility in these species may be limited.[2]

Table 3: Functional Potency of this compound

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Inhibition of Adenylate Cyclase | CHO cells (human A3) | K_B_ | 92 | [1][3] |

| Agonist-induced [³⁵S]GTPγS binding | HEK-293 cells (human A3) | IC₅₀ | Not explicitly reported, but shown to antagonize NECA-stimulated binding | [4] |

| Inhibition of IB-MECA effect | CHO cells | IC₅₀ | 120 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the selectivity profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A3 adenosine receptor.

Materials:

-

Cell Membranes: Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity agonist for the A3 receptor.

-

Non-specific Binding Control: A high concentration of a non-labeled adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

-

Adenosine Deaminase: To remove endogenous adenosine.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cultured HEK-293 cells expressing the human A3 receptor. The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: To each well, the following are added in sequence:

-

Assay buffer containing adenosine deaminase.

-

A fixed concentration of the radioligand, [¹²⁵I]AB-MECA.

-

Increasing concentrations of the test compound, this compound. For determining non-specific binding, a saturating concentration of NECA is used instead of this compound.

-

-

The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the effect of a compound on the signaling pathway downstream of the receptor, thus determining its potency as an antagonist.

1. Inhibition of Adenylate Cyclase (cAMP Assay)

Objective: To determine the functional potency (K_B_) of this compound by measuring its ability to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

-

Agonist: IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide), a selective A3 agonist.

-

Stimulating Agent: Forskolin, a direct activator of adenylate cyclase.

-

Test Compound: this compound.

-

cAMP Assay Kit: Commercially available kits (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture and Plating: CHO-hA3 cells are cultured and plated in 96-well plates.

-

Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of the agonist (IB-MECA) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.

-

Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The data is used to generate a Schild plot, from which the K_B_ value is determined. A linear Schild plot with a slope of unity is indicative of competitive antagonism.

2. [³⁵S]GTPγS Binding Assay

Objective: To assess the ability of this compound to antagonize agonist-stimulated binding of [³⁵S]GTPγS to G proteins coupled to the A3 receptor.

Materials:

-

Cell Membranes: Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Radioligand: [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate), a non-hydrolyzable GTP analog.

-

Agonist: NECA.

-

Test Compound: this compound.

-

Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS upon receptor activation.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and the agonist (NECA) in the presence or absence of varying concentrations of this compound.

-

Filtration: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Mandatory Visualizations

Signaling Pathways

The A3 adenosine receptor is primarily coupled to the Gαi subunit of the heterotrimeric G protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Caption: Competitive Radioligand Binding Assay Workflow.

Off-Target Selectivity

A comprehensive off-target screening profile for this compound against a broad panel of receptors, ion channels, and enzymes (e.g., a CEREP safety panel) is not publicly available. Early reports suggest that this compound is not active at L-type calcium channels, which is a common off-target activity for dihydropyridine-based compounds. However, without a broad screening panel, the full off-target profile of this compound remains to be fully elucidated.

Conclusion

This compound is a highly potent and selective antagonist of the human A3 adenosine receptor, demonstrating significantly lower affinity for the A1 and A2A subtypes. Its utility in rodent models may be limited due to lower affinity and incomplete antagonism at rat and mouse A3 receptors. The primary mechanism of action is the competitive blockade of the A3 receptor, thereby preventing the agonist-induced inhibition of adenylyl cyclase and subsequent downstream signaling events. Further investigation into its off-target selectivity profile would be beneficial for a complete understanding of its pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MRS-1191: A Selective Adenosine A3 Receptor Antagonist

An In-depth Technical Guide for Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2][3] As a member of the 1,4-dihydropyridine (B1200194) class of compounds, this compound has been a valuable pharmacological tool in preclinical research to elucidate the role of the A3AR in conditions such as cerebral ischemia, inflammation, and cancer.[2][4][5] This document provides a comprehensive overview of the preclinical data available for this compound, with a focus on its binding affinities, functional activities, and therapeutic potential as demonstrated in various experimental models.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| Human | A3 | [¹²⁵I]I-AB-MECA | 31 | [2] |

| Human | A3 | [¹²⁵I]I-AB-MECA | 31.4 | [3] |

| Rat | A3 | Not Specified | 1420 | [2][4] |

| Rat | A1 | Not Specified | >40,000 | [2][4] |

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Species/Cell Line | Agonist | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Inhibition | Human A3 (recombinant) | IB-MECA | K₋B | 92 | [2][3][5] |

| [³⁵S]GTPγS Binding | Human A3 (recombinant) | IB-MECA | K₋B | 92 | [5] |

| Isotonic Shrinkage | Human Nonpigmented Ciliary Epithelial Cells | Adenosine (10 µM) | Effective Concentration | 100 | [6] |

| Cardioprotection Assay | Chick Ventricular Myocytes | Cl-IB-MECA (10 nM) | IC₅₀ | ~10 | [2] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Figure 1. Signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Modeling focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Ischemic Tolerance in an In Vivo Model of Glutamate “Preconditioning” - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of MRS-1191: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and highly selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a diverse range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic potential of this compound. It details its mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the role of the A3AR in disease and for professionals involved in the development of novel therapeutics targeting this receptor.

Introduction

The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for a variety of conditions, including cardiovascular diseases, inflammation, and cancer. Its activation is coupled to the inhibition of adenylyl cyclase and the modulation of various downstream signaling cascades. This compound, a 1,4-dihydropyridine (B1200194) derivative, has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of the A3AR due to its high potency and selectivity. This guide delves into the core technical details surrounding this compound, providing the necessary information for its effective use in preclinical research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity and Functional Antagonism of this compound at the Human A3 Adenosine Receptor

| Parameter | Value | Cell Line/System | Reference |

| K_i_ (inhibition constant) | 31.4 nM | HEK-293 cells expressing human A3AR | [1] |

| K_B_ (antagonist equilibrium dissociation constant) | 92 nM | CHO cells expressing human A3AR | [1][2] |

| IC_50_ (half maximal inhibitory concentration) | 120 nM | CHO cells | [1][2] |

Table 2: Selectivity Profile of this compound at Human Adenosine Receptor Subtypes

| Receptor Subtype | K_i_ (nM) | Fold Selectivity (vs. A3) | Reference |

| A1 | >10,000 | >318 | [3] |

| A2A | >10,000 | >318 | [3] |

| A2B | Not reported | - | |

| A3 | 31.4 | 1 | [1] |

Table 3: Interspecies Binding Affinity of this compound at the A3 Adenosine Receptor

| Species | K_i_ (nM) | Reference |

| Human | 31.4 | [1] |

| Rat | 1420 | [3] |

| Mouse | Largely inactive | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of endogenous adenosine and synthetic agonists to the A3AR. The A3AR is primarily coupled to the G_i_ family of G proteins. Upon agonist binding, the Gα_i_ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol determines the binding affinity (K_i_) of this compound for the A3AR using a competitive binding assay with a radiolabeled agonist.

Materials:

-

HEK-293 cell membranes expressing the human A3AR

-

[¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Adenosine deaminase (ADA)

-

Non-specific binding control: 100 µM NECA (5'-N-Ethylcarboxamidoadenosine)

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation counter and scintillation fluid

Procedure:

-

Thaw the HEK-293 cell membranes on ice and resuspend in binding buffer.

-

Treat the membrane suspension with 2 U/mL adenosine deaminase for 30 minutes at room temperature to remove any endogenous adenosine.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer

-

50 µL of various concentrations of this compound (or vehicle for total binding, or 100 µM NECA for non-specific binding)

-

50 µL of [¹²⁵I]AB-MECA (final concentration ~0.5 nM)

-

100 µL of the cell membrane suspension (final protein concentration ~20-50 µ g/well )

-

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

CHO cells stably expressing the human A3AR

-

This compound

-

IB-MECA (A3AR agonist)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

Assay Buffer: Krebs-Ringer-HEPES buffer with 0.1% BSA

-

Lysis Buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

-

Seed the CHO-A3AR cells in a 96-well plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 20 minutes at 37°C.

-

Add a fixed concentration of IB-MECA (e.g., its EC_80_) to all wells except the basal control.

-

Immediately add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.

-

Incubate for 15 minutes at 37°C.

-

Terminate the reaction by adding lysis buffer.

-

Measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Perform a Schild analysis by generating concentration-response curves for IB-MECA in the presence of different fixed concentrations of this compound to determine the K_B_ value.[3]

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the A3AR and the antagonistic effect of this compound.

Materials:

-

HEK-293 cell membranes expressing the human A3AR

-

[³⁵S]GTPγS

-

This compound

-

NECA (agonist)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4

-

Non-specific binding control: 10 µM unlabeled GTPγS

-

Adenosine deaminase (ADA)

-

96-well filter plates (e.g., GF/B)

Procedure:

-

Thaw the HEK-293 cell membranes and treat with 2 U/mL ADA for 30 minutes at room temperature.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer

-

25 µL of various concentrations of this compound (or vehicle)

-

25 µL of NECA (or vehicle for basal binding)

-

25 µL of the cell membrane suspension (~10-20 µg protein/well)

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity.

-

Analyze the data to determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Chick Embryo Myocyte Cardioprotection Model

This protocol describes a model to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.

Materials:

-

Fertilized White Leghorn chicken eggs

-

Surgical microscope

-

Spinal needle (25G)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Endpoint measurement assays (e.g., LDH assay for cytotoxicity, TUNEL stain for apoptosis)

Procedure:

-

Incubate fertilized eggs for 72 hours to allow for embryonic development.

-

Create a window in the eggshell to expose the embryo.

-

Induce ischemia by occluding the right vitelline artery (RVA) for 5 minutes using a spinal needle to gently lift and hold the artery.[4]

-

Administer this compound or vehicle topically to the embryo prior to or during ischemia.

-

Initiate reperfusion by releasing the RVA. Allow reperfusion for a defined period (e.g., 5.5 hours).[4]

-

At the end of the reperfusion period, collect embryonic heart tissue or allantoic fluid.

-

Assess the degree of cardioprotection by measuring endpoints such as:

-

Lactate dehydrogenase (LDH) release into the allantoic fluid as a measure of cell death.

-

TUNEL staining of heart tissue sections to quantify apoptosis.

-

Gene expression analysis of pro- and anti-apoptotic markers.

-

TNF-α Release Assay in U-937 Cells

This assay evaluates the effect of this compound on the A3AR-mediated modulation of TNF-α release from human monocytic cells.

Materials:

-

U-937 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

A3AR agonist (e.g., Cl-IB-MECA)

-

RPMI-1640 medium with 10% FBS

-

Human TNF-α ELISA kit

Procedure:

-

Differentiate U-937 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Wash the differentiated cells and incubate in fresh serum-free medium for 2 hours.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Add the A3AR agonist (e.g., Cl-IB-MECA) for 15 minutes.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate for 4-6 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

While this compound at submicromolar concentrations did not reverse the effect of an A3 agonist on TNF-α formation in one study, determining a full dose-response curve would be necessary to calculate an IC_50_ value for this specific experimental setup.[3]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human A3 adenosine receptor. Its utility as a research tool has been pivotal in advancing our understanding of the role of the A3AR in various physiological and disease states. This technical guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application. It is anticipated that this information will facilitate further research into the therapeutic potential of targeting the A3 adenosine receptor with antagonists like this compound.

References

- 1. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chick Embryo: A Preclinical Model for Understanding Ischemia-Reperfusion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MRS-1191: Application Notes and Experimental Protocols for a Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor involved in various physiological and pathophysiological processes.[1] Its chemical name is 3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate.[2] As a member of the 1,4-dihydropyridine (B1200194) chemical class, this compound serves as a valuable pharmacological tool for investigating the roles of the A3AR in vitro and in vivo. This document provides detailed application notes and experimental protocols for the use of this compound in scientific research.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 185222-90-6 | [2] |

| Molecular Formula | C31H27NO4 | [2] |

| Molecular Weight | 477.55 g/mol | [2] |

| Chemical Class | 1,4-dihydropyridine | |

| Mechanism of Action | Selective A3 Adenosine Receptor Antagonist | [1] |

| Binding Affinity (Ki) | 31.4 nM (human A3AR) | [1] |

| Functional Inhibition (IC50) | 120 nM (in CHO cells) | [1] |

| Solubility | Soluble in DMSO |

Application Notes

This compound is a versatile tool for studying A3AR-mediated signaling and its implications in various biological contexts, including but not limited to:

-

Cardioprotection: The A3AR is implicated in ischemic preconditioning. This compound can be used to block the protective effects of A3AR agonists and elucidate the receptor's role in mitigating ischemia-reperfusion injury.

-

Inflammation and Immunology: The A3AR is expressed on various immune cells and is involved in modulating inflammatory responses. This compound can be employed to investigate the receptor's contribution to inflammatory pathways.

-

Neurobiology: A3ARs are present in the central nervous system and may play a role in neuroprotection and neurodegeneration. This compound can be used to probe the function of these receptors in neuronal models.

-

Cancer Research: Dysregulation of A3AR expression has been observed in various cancers. This compound can be utilized to explore the therapeutic potential of A3AR antagonism in oncology.

When designing experiments, it is crucial to consider the species-specific differences in A3AR pharmacology. This compound has been reported to have lower affinity and exhibit incomplete inhibition at rodent A3ARs compared to the human receptor. Therefore, higher concentrations may be required for studies involving mouse or rat models, and results should be interpreted with caution.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

-

Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0.

-

Adenosine deaminase (2 U/mL).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Binding buffer, cell membranes, and [125I]AB-MECA.

-

Non-specific Binding: Binding buffer, cell membranes, [125I]AB-MECA, and the non-specific binding control.

-

Competitive Binding: Binding buffer, cell membranes, [125I]AB-MECA, and varying concentrations of this compound.

-

-

Add adenosine deaminase to all wells to degrade any endogenous adenosine.

-

Incubate the plate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol assesses the ability of this compound to antagonize the A3AR-mediated inhibition of adenylyl cyclase.

Materials:

-

A cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

-

A3AR agonist (e.g., IB-MECA).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of IB-MECA) in the presence of forskolin for 15-30 minutes. Include control wells with:

-

Basal (no treatment).

-

Forskolin alone.

-

Forskolin + A3AR agonist.

-

-